3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Catalog No.
S786795
CAS No.
86499-23-2
M.F
C10H10ClNO
M. Wt
195.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

CAS Number

86499-23-2

Product Name

3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

IUPAC Name

3-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

InChI

InChI=1S/C10H10ClNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13)

InChI Key

VOEMRDMQXDUFDU-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2NC(=O)C1Cl

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1Cl

3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 86499-23-2) is a critical halogenated heterocyclic building block, primarily utilized as an advanced intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as benazepril. Structurally characterized by a saturated benzazepine ring with a reactive chlorine atom at the 3-position, it serves as a highly efficient electrophile for nucleophilic amination. In industrial procurement, this compound is valued for its optimal balance of reactivity and stability, offering a reliable pathway to 3-amino-benzazepinone derivatives while maintaining favorable handling characteristics and superior atom economy at scale [1].

Substituting 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one with its 3-bromo analog (CAS 86499-96-9) or attempting to procure the downstream 3-amino derivative directly introduces significant process and cost inefficiencies. While the 3-bromo derivative offers higher intrinsic reactivity, its enhanced leaving-group ability makes it highly susceptible to base-promoted E2 elimination, leading to the formation of undesired unsaturated byproducts that complicate purification and depress overall yields. Conversely, directly procuring the downstream chirally pure (3S)-amino-benzazepinone shifts the cost burden upstream, often resulting in prohibitive raw material expenses. The 3-chloro derivative hits the optimal thermodynamic "sweet spot," providing sufficient reactivity for complete conversion while resisting elimination, thereby ensuring reproducible, high-yield amination in large-scale manufacturing [1].

Atom Economy and Mass Efficiency in Scale-Up

For high-volume pharmaceutical manufacturing, raw material mass efficiency directly impacts the cost of goods sold (COGS). The 3-chloro derivative provides a significant atom economy advantage over the 3-bromo analog. With a molecular weight of 195.65 g/mol compared to 240.10 g/mol for the bromide, the chloride requires approximately 18.5% less mass to deliver the same molar equivalent of the reactive intermediate. This mass reduction translates directly into lower transportation costs, reduced reactor volume requirements, and a decrease in halogenated waste generation during the substitution step [1].

Evidence DimensionMolecular Weight / Mass Efficiency
Target Compound Data195.65 g/mol (3-chloro derivative)
Comparator Or Baseline240.10 g/mol (3-bromo derivative, CAS 86499-96-9)
Quantified Difference18.5% reduction in mass per molar equivalent
ConditionsStoichiometric calculation for industrial scale-up

Lowering the mass per molar equivalent reduces raw material shipping costs, maximizes reactor throughput, and minimizes halogenated waste disposal expenses.

Mitigation of Base-Promoted Elimination Byproducts

During the critical amination step to form the 3-amino-benzazepinone core, the choice of halogen dictates the ratio of substitution (SN2) to elimination (E2). The 3-bromo derivative, possessing a highly labile C-Br bond, is prone to dehydrohalogenation under basic conditions, which can generate 10-15% of the undesired 3,4-dehydro-benzazepinone impurity. The 3-chloro derivative, owing to the higher electronegativity and poorer leaving-group ability of chloride relative to bromide, significantly suppresses this E2 pathway. This ensures a cleaner impurity profile, higher isolated yields of the target amine, and reduces the need for complex chromatographic purification [1].

Evidence DimensionSusceptibility to E2 elimination under basic amination
Target Compound DataLow elimination rate (favors SN2 pathway)
Comparator Or Baseline3-bromo derivative (exhibits ~10-15% higher elimination byproduct formation)
Quantified Difference>10% improvement in substitution-to-elimination ratio
ConditionsBasic nucleophilic amination (e.g., with azide or ammonia)

Suppressing elimination side-reactions increases the yield of the desired active pharmaceutical ingredient (API) intermediate and simplifies downstream purification.

Thermal and Photochemical Storage Stability

The logistical handling of halogenated intermediates is heavily influenced by their bond dissociation energies. The C-Cl bond in 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has a dissociation energy of approximately 340 kJ/mol, compared to roughly 285 kJ/mol for the C-Br bond in the bromo analog. This 55 kJ/mol difference provides the chloro derivative with superior thermal and photochemical stability. Consequently, the 3-chloro compound is less prone to homolytic cleavage and radical-induced degradation during prolonged storage, reducing the strict requirement for light-shielded, temperature-controlled logistics [1].

Evidence DimensionCarbon-Halogen Bond Dissociation Energy
Target Compound Data~340 kJ/mol (C-Cl bond)
Comparator Or Baseline~285 kJ/mol (C-Br bond)
Quantified Difference~55 kJ/mol higher activation energy for degradation
ConditionsAmbient storage and transport conditions

Enhanced stability reduces degradation-related batch failures and lowers the costs associated with specialized cold-chain or light-protected shipping.

Cost-Efficiency vs. Downstream Procurement

While procuring the downstream (3S)-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one directly bypasses the amination step, it incurs a massive cost premium due to the expense of chiral resolution and specialized amination processes performed by the supplier. Procuring the racemic 3-chloro precursor allows manufacturers to utilize proprietary, highly optimized in-house dynamic kinetic resolution or enzymatic amination protocols. This backward integration strategy typically reduces the raw material cost contribution for the benzazepine core by 40-60%, making the 3-chloro compound the preferred entry point for cost-sensitive commercial API production[1].

Evidence DimensionRelative raw material cost contribution
Target Compound DataBaseline cost for racemic halogenated precursor
Comparator Or BaselineChirally pure (3S)-amino derivative (CAS 109010-60-8)
Quantified Difference40-60% reduction in core intermediate procurement costs
ConditionsCommercial-scale API manufacturing supply chain

Purchasing the 3-chloro intermediate and performing in-house resolution is critical for maintaining competitive margins in generic ACE inhibitor manufacturing.

Commercial-Scale Synthesis of Benazepril and ACE Inhibitors

Utilizing the superior atom economy and controlled reactivity of the 3-chloro intermediate to efficiently produce the 3-amino-benzazepinone core, minimizing elimination byproducts and maximizing yield during large-scale API manufacturing [1].

Development of Proprietary Chiral Amination Protocols

Leveraging the stable 3-chloro precursor as a cost-effective starting material for developing novel enzymatic or dynamic kinetic resolution processes to yield enantiopure (3S)-amino derivatives, avoiding the high costs of pre-resolved intermediates[1].

Library Synthesis of Novel Benzazepine Therapeutics

Using the 3-chloro compound as a stable, easily stored electrophilic scaffold for combinatorial nucleophilic substitutions, enabling the discovery of new benzazepine-based drug candidates without the storage degradation issues associated with brominated analogs [1].

XLogP3

2.1

Dates

Last modified: 08-15-2023

Explore Compound Types